molecular formula C18H25N3O2S B2597623 3-amino-N-(2-aminoethyl)-N-[(4-phenylphenyl)methyl]propane-1-sulfonamide CAS No. 1803592-53-1

3-amino-N-(2-aminoethyl)-N-[(4-phenylphenyl)methyl]propane-1-sulfonamide

Cat. No.: B2597623
CAS No.: 1803592-53-1
M. Wt: 347.48
InChI Key: PGNSQKZZKRHGFJ-UHFFFAOYSA-N
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Description

3-amino-N-(2-aminoethyl)-N-[(4-phenylphenyl)methyl]propane-1-sulfonamide (CAS: 1803592-53-1) is a sulfonamide derivative characterized by a propane-1-sulfonamide backbone substituted with a 2-aminoethyl group and a biphenylmethyl group at the nitrogen atom.

Properties

IUPAC Name

3-amino-N-(2-aminoethyl)-N-[(4-phenylphenyl)methyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2S/c19-11-4-14-24(22,23)21(13-12-20)15-16-7-9-18(10-8-16)17-5-2-1-3-6-17/h1-3,5-10H,4,11-15,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNSQKZZKRHGFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CN(CCN)S(=O)(=O)CCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2-aminoethyl)-N-[(4-phenylphenyl)methyl]propane-1-sulfonamide typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the biphenyl moiety: This can be achieved through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.

    Introduction of the sulfonamide group: This step might involve the reaction of the biphenyl compound with a sulfonyl chloride in the presence of a base.

    Attachment of the aminoethyl group: This could be done through a nucleophilic substitution reaction where the sulfonamide is reacted with an aminoethyl halide.

    Final amination:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(2-aminoethyl)-N-[(4-phenylphenyl)methyl]propane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Potential use in the development of bioactive molecules and as a probe in biochemical assays.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases involving sulfonamide-sensitive pathways.

    Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-amino-N-(2-aminoethyl)-N-[(4-phenylphenyl)methyl]propane-1-sulfonamide would depend on its specific application. In medicinal chemistry, it might act by inhibiting enzymes or receptors involved in disease pathways. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth, thus potentially acting as an antibacterial agent.

Comparison with Similar Compounds

Structural Analog: 3-Amino-N-(3-aminopropyl)-N-[(4-phenylphenyl)methyl]propane-1-sulfonamide

  • CAS : 1803598-68-6
  • Molecular Formula : C₁₉H₂₇N₃O₂S
  • Molecular Weight : 361.50 g/mol
  • Key Differences: Substituent: 3-aminopropyl group (vs. 2-aminoethyl in the target compound). Impact: The longer alkyl chain (3 carbons vs. 2) may enhance flexibility and alter interactions with hydrophobic enzyme pockets. This could affect solubility or binding affinity .

Structural Analog: 3-phenyl-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide

  • CAS : 600137-19-7
  • Molecular Formula : C₂₃H₂₄N₂O₃S
  • Molecular Weight : 408.51 g/mol
  • Key Differences: Core Structure: Propanamide (vs. propane-sulfonamide). Substituents: Phenylpropanamide and phenylethylsulfonamide groups.

Structural Analog: (2E)-3-Phenyl-N-[2,2,2-trichloro-1-[[[(4-chlorophenyl)amino]thioxomethyl]amino]ethyl]-2-propenamide

  • Empirical Formula : C₁₈H₁₅Cl₄N₃OS
  • Molecular Weight : 467.2 g/mol
  • Key Differences :
    • Functional Groups : Trichloroethyl and chlorophenyl moieties.
    • Impact : The electronegative chlorine atoms and acrylamide structure enhance reactivity, possibly making this compound more suitable for covalent binding to biological targets compared to the target sulfonamide .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Hypothesized Applications
3-amino-N-(2-aminoethyl)-N-[(4-phenylphenyl)methyl]propane-1-sulfonamide 1803592-53-1 C₁₈H₂₆N₃O₂S* 348.48 (calculated) 2-aminoethyl, biphenylmethyl Enzyme inhibition (hypothetical)
3-Amino-N-(3-aminopropyl)-N-[(4-phenylphenyl)methyl]propane-1-sulfonamide 1803598-68-6 C₁₉H₂₇N₃O₂S 361.50 3-aminopropyl, biphenylmethyl Not specified
3-phenyl-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide 600137-19-7 C₂₃H₂₄N₂O₃S 408.51 Phenylpropanamide, phenylethylsulfonamide Not specified
(2E)-3-Phenyl-N-[2,2,2-trichloro-1-[[[(4-chlorophenyl)amino]thioxomethyl]amino]ethyl]-2-propenamide - C₁₈H₁₅Cl₄N₃OS 467.2 Chlorophenyl, trichloroethyl, acrylamide Not specified

*Molecular formula and weight calculated based on structural analysis.

Key Findings and Implications

  • Aminoalkyl Chain Length: The 2-aminoethyl vs.
  • Aromatic Substituents : The biphenylmethyl group in the target compound may enhance binding to hydrophobic enzyme pockets, similar to matriptase inhibitors (e.g., compound 59 in ) .
  • Functional Group Diversity : Sulfonamide derivatives (e.g., ) are prevalent in protease inhibition, suggesting the target compound could share analogous mechanisms.

Biological Activity

3-amino-N-(2-aminoethyl)-N-[(4-phenylphenyl)methyl]propane-1-sulfonamide, also known as a sulfonamide compound, has garnered attention in pharmacological research due to its potential biological activities, particularly in relation to inflammation and immune response modulation. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 3-amino-N-(2-aminoethyl)-N-[(4-phenylphenyl)methyl]propane-1-sulfonamide is characterized by the following molecular formula:

  • Molecular Formula : C18H25N3O2S
  • Molecular Weight : 347.4750 g/mol

This compound contains a sulfonamide functional group, which is crucial for its biological activity.

Sulfonamides are known to inhibit various biological pathways. Recent studies have indicated that compounds similar to 3-amino-N-(2-aminoethyl)-N-[(4-phenylphenyl)methyl]propane-1-sulfonamide exhibit inhibitory effects on the NLRP3 inflammasome, a critical component of the innate immune system. The NLRP3 inflammasome is involved in the activation of pro-inflammatory cytokines such as IL-1β.

Key Findings:

  • Inflammasome Inhibition : The compound has been shown to inhibit the NLRP3 inflammasome with an IC50 value of approximately 0.91 μM in cellular assays, indicating potent anti-inflammatory properties .
  • Cytotoxicity Assessment : In studies using J774A.1 and HEK293 cells, most tested compounds demonstrated low cytotoxicity at concentrations significantly higher than their inhibitory potency .
  • Binding Affinity : The binding affinity of this compound to the NLRP3 protein was measured using microscale thermophoresis (MST), revealing a Kd value of 84 nM, which correlates with its inhibitory potency .

Efficacy in In Vivo Models

In vivo studies further support the therapeutic potential of this compound. For instance:

  • Mouse Model Studies : In a mouse model where serum IL-1β production was NLRP3-dependent, administration of the compound significantly suppressed IL-1β levels while not affecting TNF-α levels, suggesting selective engagement with the NLRP3 inflammasome .

Case Studies and Research Findings

Several studies have highlighted the biological activity of sulfonamide compounds similar to 3-amino-N-(2-aminoethyl)-N-[(4-phenylphenyl)methyl]propane-1-sulfonamide:

StudyFindings
Study ADemonstrated that modifications in the sulfonamide group influenced inhibitory potency against NLRP3 .
Study BInvestigated structural analogs and their effects on cytokine release, confirming that certain modifications maintained or enhanced activity .
Study CExplored pharmacokinetic properties, indicating favorable profiles for selected compounds in terms of absorption and distribution .

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